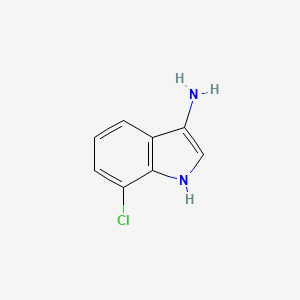

7-chloro-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

7-chloro-1H-indol-3-amine |

InChI |

InChI=1S/C8H7ClN2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H,10H2 |

InChI Key |

PNOPGPGEJQTQGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1h Indol 3 Amine and Its Precursors

Retrosynthetic Analysis of the 7-chloro-1H-indol-3-amine Structure

A retrosynthetic analysis of this compound (I) suggests several plausible synthetic pathways by disconnecting the key functional groups from the indole (B1671886) core. The primary disconnection is at the C3-N bond of the amine, leading to a 7-chloro-1H-indole precursor with an electrophilic handle at the C3 position, such as 7-chloro-1H-indole-3-carboxaldehyde (II) or a corresponding ketone. This precursor could then be converted to the target amine via reductive amination.

Alternatively, a direct amination approach could be envisioned, disconnecting the C3-H bond and installing the amino group directly onto a 7-chloro-1H-indole (III) precursor.

The 7-chloro-1H-indole (III) itself can be disconnected in several ways. A key disconnection involves the C-Cl bond, suggesting a late-stage chlorination of a pre-formed indole (IV). Another approach involves the formation of the indole ring from a suitably substituted benzene (B151609) derivative, such as a chlorinated o-toluidine derivative, through classical indole syntheses like the Fischer, Bischler, or Leimgruber-Batcho methods. For instance, a Fischer indole synthesis would involve the condensation of a (3-chlorophenyl)hydrazine with a suitable carbonyl compound.

This analysis highlights two primary strategic approaches:

Late-stage functionalization: Synthesis of the indole core followed by sequential chlorination at C7 and introduction of the amino group at C3.

Precursor-based synthesis: Construction of the indole ring from a pre-chlorinated aromatic precursor, followed by C3-amination.

Established Synthetic Routes to Indole-3-amines

The synthesis of the indole-3-amine moiety is a well-established area of organic chemistry, with several robust methods available. These can be broadly categorized into reductive amination strategies, direct amination approaches, and multi-component reactions.

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of indole-3-amines, this strategy typically involves the reduction of an imine formed from an indole-3-aldehyde or an indole-3-ketone.

A key precursor for this approach is an indole-3-carboxaldehyde or a related ketone. The synthesis of substituted indole-3-carboxaldehydes can be achieved through Vilsmeier-Haack formylation of the corresponding indole. ekb.eggoogle.comchemicalbook.com For the target molecule, 7-chloro-1H-indole-3-carboxaldehyde would be the ideal starting material. appchemical.com

The reductive amination process can be carried out in one or two steps. In a two-step process, the carbonyl compound is first condensed with an amine (e.g., ammonia, a primary amine, or hydroxylamine) to form an imine or oxime, which is then isolated and subsequently reduced. Common reducing agents for this step include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Alternatively, a one-pot direct reductive amination can be performed where the carbonyl compound, the amine source, and a reducing agent are combined in a single reaction vessel. organic-chemistry.org A key advantage of this approach is the in situ formation and reduction of the imine intermediate. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com

| Precursor | Amine Source | Reducing Agent | Product | Reference |

| Indole-3-carboxaldehyde | Ammonia | H2/Catalyst | Indole-3-methanamine | General |

| Indole-3-carboxaldehyde | Hydroxylamine | LiAlH4 | Indole-3-methanamine | General |

| Indole-3-carboxaldehyde | Ammonium acetate (B1210297) | NaBH3CN | Indole-3-methanamine | wikipedia.org |

| Indole-2,3-dione | Dimethylamine | Catalytic Hydrogenation | 3-Dimethylaminoindolin-2-one | organic-chemistry.org |

Table 1: Examples of Reductive Amination Strategies for Indole Derivatives

Direct C-H amination of indoles at the C3 position represents a more atom-economical approach to indole-3-amines. These methods avoid the pre-functionalization of the C3 position and directly install the nitrogen-containing group.

One strategy involves the reaction of indoles with electrophilic aminating agents. For instance, the use of N-[(benzenesulfonyl)oxy]amides in the presence of a Lewis acid like ZnCl2 has been reported for the selective C3-amidation of indoles. The resulting amide can then be hydrolyzed to furnish the free amine.

Another approach involves transition metal-catalyzed C-H amination. While C2-amination of indoles has been more extensively studied, methods for C3-amination are also emerging. These reactions typically involve a directing group on the indole nitrogen to guide the metal catalyst to the desired position.

Furthermore, a novel two-step method for preparing unprotected 2-aryl-3-aminoindoles has been developed. mdpi.com This approach involves the reaction of indoles with nitrostyrene to form a spirocyclic isoxazole intermediate, which is then treated with hydrazine hydrate under microwave irradiation to yield the corresponding 3-aminoindole. mdpi.com

| Indole Substrate | Aminating Agent | Catalyst/Conditions | Product | Reference |

| 1H-Indole | N-[(Benzenesulfonyl)oxy]amides | ZnCl2 | 3-Amidoindole | General |

| 2-Arylindoles | Nitrostyrene, then Hydrazine Hydrate | Phosphorous acid, Microwave | 2-Aryl-1H-indol-3-amine | mdpi.com |

Table 2: Examples of Direct Amination Approaches for Indole Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including indole derivatives, in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the construction of the indole-3-amine scaffold or its precursors.

One notable example is the copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov This reaction proceeds through a propargylamine intermediate, which undergoes cyclization to form a 3-aminoindoline. The indoline can then be isomerized to the corresponding 3-aminoindole upon treatment with a base. nih.gov This method provides a flexible route to a variety of substituted 3-aminoindoles.

Other MCRs can be designed to directly assemble the indole ring with a nitrogen-containing substituent at the C3 position. For instance, variations of the Fischer indole synthesis or other named indole syntheses can be adapted into MCR formats.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| N-protected 2-aminobenzaldehyde | Secondary amine | Terminal acetylene | Copper catalyst, then base | 3-Aminoindole | nih.gov |

Table 3: Example of a Multi-component Reaction for 3-Aminoindole Synthesis

Halogenation Strategies for Indole Scaffolds

The introduction of a chlorine atom at the C7 position of the indole ring is a crucial step in the synthesis of this compound. The regioselectivity of this halogenation is paramount, as the indole nucleus has multiple reactive sites.

Direct chlorination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) moiety, often leading to mixtures of products or polymerization. However, several strategies have been developed to achieve regioselective halogenation.

Directed C-H Functionalization: A powerful approach for achieving regioselectivity is the use of a directing group on the indole nitrogen. rsc.orgnih.govnih.gov This group coordinates to a transition metal catalyst and directs the C-H activation and subsequent functionalization to a specific position, often C7. For example, rhodium-catalyzed C7-functionalization of N-pivaloylindoles has been reported. nih.gov While this has been demonstrated for other functional groups, similar strategies could be adapted for chlorination.

Electrophilic Chlorination of Pre-functionalized Indoles: The electronic properties of the indole ring can be modulated by existing substituents, thereby influencing the regioselectivity of electrophilic chlorination. For instance, starting with a 2,3-disubstituted indole can direct chlorination to the benzene ring. The specific conditions and chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2)) would need to be carefully optimized.

Synthesis from Chlorinated Precursors: An alternative to direct chlorination is to construct the indole ring from a starting material that already contains the chlorine atom at the desired position. For example, a Fischer indole synthesis using 3-chloroaniline as a starting material could potentially lead to a mixture of 5-chloro- and 7-chloroindoles, with the ratio depending on the reaction conditions and the other reactant. google.com A more controlled approach would be to start from a precursor where the chlorine is already correctly positioned, such as 2-amino-3-chlorotoluene or a related derivative, and then construct the indole ring using methods like the Leimgruber-Batcho indole synthesis.

| Indole Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Reference |

| N-Pivaloylindole | (for functionalization) | Rhodium catalyst | C7-functionalized indole | nih.gov |

| 3-Chloroaniline | Crotonaldehyde | Acid, Oxidant (Doebner-Miller) | 7-Chloroquinaldine (quinoline analog) | google.com |

Table 4: Examples of Regioselective Halogenation and Related Strategies

Late-stage Chlorination of Indole Precursors

Late-stage functionalization is an increasingly important strategy in drug discovery and development, as it allows for the diversification of complex molecules at a late point in the synthetic sequence. In the context of this compound synthesis, a plausible late-stage approach would involve the chlorination of a pre-formed 3-aminoindole or a protected precursor.

One potential route involves the synthesis of a 7-aminoindole derivative, which can then be converted to the desired 7-chloroindole via a Sandmeyer-type reaction. A flexible method for preparing highly functionalized 7-aminoindoles from pyrrole-3-carboxaldehydes has been reported. nih.gov This strategy utilizes a three-component Wittig reaction followed by an intramolecular Houben-Hoesch reaction to construct the indole core. nih.gov The resulting 7-amino group can then be transformed into a chloro group. nih.gov

Table 1: Proposed Late-Stage Chlorination via Sandmeyer Reaction

| Step | Reaction | Reagents and Conditions | Potential Outcome |

|---|---|---|---|

| 1 | Diazotization of 7-aminoindole precursor | NaNO₂, aq. HCl, 0-5 °C | Formation of a diazonium salt |

Direct C-H activation at the C7 position of an indole nucleus represents another advanced late-stage chlorination strategy. While direct C7-chlorination of a 3-aminoindole is challenging due to the directing effects of the amino group, the use of directing groups on the indole nitrogen can facilitate regioselective C-H functionalization. nih.gov Subsequent removal of the directing group would yield the desired product.

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is crucial for improving the efficiency, safety, and sustainability of chemical manufacturing. For this compound, several modern synthetic approaches can be envisioned.

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the construction of the indole scaffold. researchgate.net A potential route to this compound could involve the coupling of a suitably substituted o-haloaniline with a terminal alkyne, followed by cyclization. researchgate.net

The introduction of the 3-amino group can also be achieved through catalytic means. For example, L-proline has been shown to catalyze the one-pot, three-component Mannich-type reaction of indoles, aldehydes, and secondary amines to afford 3-aminoalkylated indoles. rsc.org While this method introduces a substituted amino group, modifications could potentially allow for the introduction of a primary amine.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com For the synthesis of this compound, several green strategies could be implemented. The use of water as a solvent is a key aspect of green chemistry. A two-step synthesis of indole-substituted 2-amino-4,5-dihydro-3-furancarbonitriles has been developed using water as the solvent. ingentaconnect.com Such aqueous methodologies could be adapted for the synthesis of precursors to this compound.

Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com A novel method for the preparation of unprotected 3-aminoindoles involves a microwave-assisted reaction of spiro-2-indolinone isoxazoles with hydrazine hydrate. nih.gov

Table 2: Green Chemistry Approaches in Indole Synthesis

| Principle | Application | Example |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water | Three-component reaction of phenylglyoxals, indoles, and malononitrile in water. ingentaconnect.com |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions | Microwave-assisted synthesis of 3-aminoindoles from spirocyclic isoxazoles. nih.gov |

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. mdpi.com The synthesis of indoles and their functionalization are well-suited for flow chemistry applications. For instance, the Fischer indole synthesis has been successfully performed under continuous flow conditions, leading to reduced reaction times and increased productivity. mdpi.com The C3-iodination of indoles and N-protection with a BOC group have also been transferred to a continuous flow process. ucsb.edu These examples demonstrate the potential for developing a continuous flow synthesis of this compound, where each step of the synthetic sequence could be performed in a connected series of flow reactors. acs.org

Optimization of Synthetic Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of a chemical transformation. In the synthesis of this compound, controlling the regioselectivity of both the chlorination and amination steps is paramount.

For late-stage chlorination, the choice of chlorinating agent, solvent, and temperature can significantly impact the regioselectivity. The use of directing groups on the indole nitrogen can provide excellent control over the site of halogenation. nih.gov

In the introduction of the 3-amino group, the reaction conditions must be carefully controlled to avoid side reactions, such as dimerization of the electron-rich 3-aminoindole product. nih.gov The development of a one-pot procedure combining the Wittig and Houben-Hoesch reactions for the synthesis of 7-aminoindoles is an example of process optimization that improves efficiency. nih.gov

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound presents several challenges. The primary difficulty lies in the regioselective introduction of both the chloro and amino groups onto the indole scaffold. The inherent reactivity of the indole nucleus can lead to a mixture of products if the reaction conditions are not precisely controlled. Furthermore, the unprotected 3-amino group is sensitive to oxidation and can be unstable, complicating purification and handling. nih.gov

Future research in this area should focus on the development of highly regioselective and robust synthetic methods. The exploration of novel catalytic systems, particularly those that can mediate direct C-H functionalization at the C7 and C3 positions, would be highly valuable. Additionally, the development of a convergent synthetic strategy, where two functionalized fragments are coupled in the final steps, could provide a more efficient route to the target molecule. The continued application of green chemistry principles and the development of a fully integrated continuous flow synthesis will be crucial for the sustainable and scalable production of this compound.

Chemical Reactivity and Transformation Studies of 7 Chloro 1h Indol 3 Amine

Reactions at the Amine Functionality

The primary amine at the C-3 position is a versatile functional group, expected to undergo a variety of nucleophilic reactions common to aromatic amines.

The nucleophilic nitrogen of the 3-amino group is predicted to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions typically proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

Acylation: Reaction with acyl chlorides or anhydrides is a standard method for protecting the amino group or for synthesizing biologically active molecules. For example, treatment of 7-chloro-1H-indol-3-amine with acetyl chloride would yield N-(7-chloro-1H-indol-3-yl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), would produce the corresponding sulfonamides. These derivatives are often used in medicinal chemistry to introduce specific structural motifs.

Table 1: Predicted Acylation and Sulfonylation Reactions

| Reagent | Product Name | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(7-chloro-1H-indol-3-yl)acetamide | Acylation |

| Benzoyl Chloride | N-(7-chloro-1H-indol-3-yl)benzamide | Acylation |

| p-Toluenesulfonyl Chloride | N-(7-chloro-1H-indol-3-yl)-4-methylbenzenesulfonamide | Sulfonylation |

| Methanesulfonyl Chloride | N-(7-chloro-1H-indol-3-yl)methanesulfonamide | Sulfonylation |

The amine functionality can also be a target for alkylation and arylation, leading to the formation of secondary and tertiary amines.

Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing alkylation at the indole (B1671886) N-1 position. However, under controlled conditions, selective mono- or di-alkylation of the 3-amino group is feasible. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), offers a more controlled route to N-alkylated products.

Arylation: The N-arylation of the 3-amino group to form a diarylamine linkage typically requires transition-metal catalysis. Reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, are effective for coupling aryl halides with primary amines. organic-chemistry.org This would allow for the synthesis of various N-aryl-7-chloro-1H-indol-3-amines. Copper-catalyzed Ullmann-type couplings are also a viable alternative. acs.org

Table 2: Predicted Alkylation and Arylation Processes

| Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|

| Methyl Iodide | Base (e.g., K₂CO₃) | N-Methylated Amine |

| Benzaldehyde / NaBH₃CN | Mild Acid | N-Benzylated Amine |

| Bromobenzene | Pd₂(dba)₃ / Ligand / Base | N-Phenylated Amine |

| Iodobenzene | CuI / Ligand / Base | N-Phenylated Amine |

As a primary amine, this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comwikipedia.org This reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. lumenlearning.com The equilibrium often favors the starting materials, so the removal of water (e.g., by azeotropic distillation) is usually required to drive the reaction to completion. wikipedia.org These imine derivatives can be valuable intermediates for further synthetic transformations.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the iminium ion, which is then deprotonated to give the final imine product. chemistrysteps.com

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is highly activated towards electrophilic aromatic substitution (EAS), with reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov The preferred site of attack is the C-3 position. ic.ac.ukquimicaorganica.orgstackexchange.com However, since this position is already substituted in this compound, electrophilic attack will be directed to other positions on the ring.

The directing effects of the substituents on the ring determine the regioselectivity of further substitutions. The 3-amino group is a powerful activating group that directs electrophiles to the ortho (C-2 and C-4) positions. The indole nitrogen (N-1) also strongly activates the C-2 position. Consequently, the C-2 position is predicted to be the most nucleophilic and the most likely site for electrophilic attack.

If the C-2 position is sterically hindered or if the reaction conditions favor substitution on the benzene ring, the C-4 position is the next most probable site, being ortho to the strongly activating amino group. The C-6 position is also activated (para to the amino group), but to a lesser extent.

The chloro group at the C-7 position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its electron-donating resonance effect. It will direct incoming electrophiles to the C-6 (ortho) and C-5 (para) positions.

When considering the combined influence of both the 3-amino and 7-chloro groups, the powerful activating and directing effect of the amino group is expected to dominate.

Primary Site (C-2): The C-2 position remains the most activated site, primarily influenced by the 3-amino group and the indole nitrogen.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Bromination | Br⁺ | 2-Bromo-7-chloro-1H-indol-3-amine |

| Nitration | NO₂⁺ | 7-Chloro-2-nitro-1H-indol-3-amine |

| Friedel-Crafts Acylation | RCO⁺ | 1-(3-Amino-7-chloro-1H-indol-2-yl)ethan-1-one |

| Sulfonation | SO₃ | 3-Amino-7-chloro-1H-indole-2-sulfonic acid |

Extensive Research Reveals Limited Public Data on the Specific Reactivity of this compound

The field of organic chemistry extensively documents reactions like the Suzuki, Heck, and Sonogashira couplings for carbon-carbon bond formation on aryl chlorides. wikipedia.orgmdpi.comlibretexts.org Similarly, the Buchwald-Hartwig amination is a cornerstone method for creating carbon-nitrogen bonds. wikipedia.orgacsgcipr.org Methodologies for the N-alkylation, N-acylation, and cycloaddition reactions of the indole nucleus are also widely reported for various indole derivatives. nih.govrsc.orgresearchgate.net

However, the application of these specific synthetic protocols to this compound has not been explicitly described in the accessible scientific literature. Research on related compounds, such as other chloroindoles or 4-bromo-7-azaindoles, has been reported, but these substrates differ in the position of the halogen, the nature of other substituents, or the core heterocyclic structure itself. nih.govnih.gov Extrapolating these findings to this compound without direct experimental evidence would be speculative and would not meet the standards of a scientifically accurate and authoritative article focused solely on this compound.

Consequently, it is not possible to provide a detailed article with the requested structure, including specific research findings and data tables for each of the outlined subsections, due to the absence of the necessary primary research data. The generation of a scientifically rigorous article as per the specified instructions is contingent on the existence of such peer-reviewed and published studies.

Oxidative and Reductive Transformations

The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations, influenced by the electron-rich indole nucleus, the amino substituent at the C3 position, and the chloro-substituent on the benzene ring. While specific studies on this compound are limited, the behavior of related 3-aminoindoles and chloroindoles provides a framework for understanding its potential transformations.

Unprotected 3-aminoindoles are known to be sensitive to air and light, readily undergoing oxidative dimerization and other decomposition reactions. nih.gov The presence of the amino group at the C3 position makes the indole ring highly activated and prone to oxidation. Oxidative processes can lead to the formation of various products, including the corresponding oxindole (B195798), where the C2 position is oxidized. The oxidation of 3-substituted indoles often yields C2-oxo products. researchgate.net In the case of this compound, oxidation could potentially lead to 7-chloro-1,3-dihydro-2H-indol-2-one derivatives. Furthermore, oxidative coupling reactions are a possibility, leading to the formation of dimeric structures.

Reductive transformations of this compound would primarily involve the chloro substituent. Catalytic hydrogenation, a common method for the reduction of aryl halides, could potentially be employed to dechlorinate the molecule, yielding 1H-indol-3-amine. However, the reactivity of the chloro group in such reactions can be influenced by the nature of the catalyst and the reaction conditions. The indole nucleus itself is relatively resistant to reduction under typical catalytic hydrogenation conditions that would cleave an aryl-halide bond.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specific to this compound are not extensively documented in the available literature. However, by examining studies on related indole derivatives, plausible mechanistic pathways for its key reactions can be inferred.

Kinetic Studies and Reaction Pathways

Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction can lead to an equilibrium between the reactants and the 1-nitroso derivative. rsc.orgrsc.org The reaction rates for such processes are often dependent on the concentration of the electrophile and the nucleophilicity of the indole. Similar kinetic behavior could be expected for reactions of this compound with other electrophiles.

The reaction pathway for many indole reactions proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or a σ-complex. The stability of this intermediate is a key factor in determining the reaction rate and the regioselectivity of the substitution.

Spectroscopic Monitoring of Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Various spectroscopic techniques are invaluable for this purpose.

UV-Vis Spectroscopy: This technique can be used to monitor the progress of a reaction by observing changes in the absorption spectrum over time. The formation and decay of colored intermediates can be readily detected. Indole and its derivatives have characteristic UV absorbance peaks that can shift upon reaction, allowing for kinetic analysis. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of both stable products and, in some cases, reaction intermediates. Techniques such as in-situ NMR can provide real-time information about the species present in a reaction mixture. Changes in chemical shifts and coupling constants can indicate the formation of new chemical bonds and the alteration of the electronic structure of the indole ring during a reaction.

Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the molecular weight and fragmentation patterns of reactants, products, and intermediates. creative-proteomics.comscirp.org Techniques such as electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) can be coupled with reaction monitoring to identify transient species.

While specific spectroscopic data for intermediates in reactions of this compound is not available, the application of these techniques to the study of general indole reactions provides a clear precedent for how such investigations would be conducted. For instance, time-resolved infrared spectroscopy has been used to study the cascade of reactive intermediates in the reaction of triplet flavin with indole. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 7 Chloro 1h Indol 3 Amine

Library Synthesis via Parallel and Combinatorial Approaches

The generation of chemical libraries from the 7-chloro-1H-indol-3-amine core is a powerful strategy for the discovery of novel compounds with diverse functionalities. Parallel and combinatorial synthesis techniques enable the rapid production of a multitude of derivatives by systematically modifying various positions on the indole (B1671886) scaffold.

One common approach involves the solution-phase synthesis of libraries where the core amine is acylated with a diverse set of carboxylic acids or acid chlorides. nih.gov This method allows for the creation of large amide libraries. For instance, a library of 2-acyl-3-amino-indole derivatives can be efficiently synthesized in a one-pot reaction sequence, yielding multi-milligram quantities of purified products suitable for screening. nih.gov Automated, miniaturized synthesis platforms, such as those using acoustic droplet ejection technology, can further accelerate this process, allowing for reactions on a nanomole scale and rapid exploration of a vast chemical space. nih.gov

These high-throughput methods are not limited to simple acylations. Multi-component reactions (MCRs), such as the Ugi reaction, can be employed to introduce several points of diversity in a single step. By reacting the 3-aminoindole core, an aldehyde, a carboxylic acid, and an isocyanide, complex and diverse molecular scaffolds can be constructed efficiently. nih.gov The resulting libraries provide a rich source of chemical matter for identifying lead compounds in drug discovery and other fields.

| Library Type | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Amide Library | Parallel solution-phase acylation with diverse acid chlorides/carboxylic acids | Rapid generation of N-acylated derivatives, suitable for SAR studies. | nih.gov |

| Multi-component Library | Ugi or other multi-component reactions (MCRs) | High structural diversity from simple building blocks in a single step. | nih.gov |

| 2-Acyl-3-amino-indole Library | One-pot reaction sequence involving base-mediated cyclization | Provides access to a specific subclass of indole derivatives with potential bioactivity. | nih.gov |

Functionalization at the Indole C2 Position

The C2 position of the indole ring is a key site for functionalization, offering a route to 2-substituted-3-aminoindole derivatives. While the C3 position is typically the most nucleophilic site in an indole, the presence of the C3-amino group allows for strategic modification at the adjacent C2 position. Direct C-H activation has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates.

Palladium-catalyzed cross-coupling reactions are widely used for the C2-arylation of N-substituted indoles. nih.govacs.orgnih.govthieme-connect.comacs.org These methods typically employ aryl halides or their equivalents, such as potassium aryltrifluoroborates or 1-aryltriazenes, as coupling partners. nih.govnih.gov Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and regioselectivity. acs.org For instance, palladium(II) acetate (B1210297) in the presence of a copper(II) acetate co-catalyst has been shown to effectively couple indoles with potassium aryltrifluoroborates at room temperature. nih.gov These reactions often proceed via an electrophilic palladation mechanism, where the regioselectivity is influenced by the electronic properties of the indole ring and the nature of the N-substituent. acs.org

Beyond arylation, other substituents can be introduced at the C2 position. Radical alkylation provides a direct method to install functionalities like a Weinreb amide, which can then be converted into ynones, serving as precursors for further cyclization reactions. acs.org

| Reaction Type | Catalyst/Reagents | Coupling Partner | Resulting Structure | Reference |

|---|---|---|---|---|

| Direct C2-Arylation | Pd(OAc)₂ / BF₃·OEt₂ | 1-Aryltriazenes | 2-Aryl-3-aminoindole derivative | nih.gov |

| Direct C2-Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Potassium aryltrifluoroborates | 2-Aryl-3-aminoindole derivative | nih.gov |

| Direct C2-Arylation | Palladium complexes | Aryl halides | 2-Aryl-3-aminoindole derivative | thieme-connect.com |

| Radical C2-Alkylation | Radical initiator | Xanthates | 2-Alkyl-3-aminoindole derivative | acs.org |

Modification of the Amine Group for Diverse Structures

The primary amine at the C3 position is a highly versatile functional handle for introducing a vast range of chemical diversity. Standard transformations of primary amines can be readily applied to this compound to generate a wide variety of analogues.

Acylation: The most common modification is acylation to form amides. This is typically achieved by reacting the amine with acid chlorides, anhydrides, or carboxylic acids using coupling reagents. This robust reaction allows for the incorporation of countless acyl groups, ranging from simple alkyl and aryl chains to complex heterocyclic and polycyclic systems.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification introduces a tetrahedral sulfonamide linkage, which can act as a stable mimic of other functional groups and influence the compound's physicochemical properties.

Alkylation and Reductive Amination: The primary amine can be converted to secondary or tertiary amines through N-alkylation with alkyl halides. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using reagents like sodium borohydride. This process allows for the introduction of a wide array of alkyl and arylalkyl substituents.

These modifications are fundamental in structure-activity relationship (SAR) studies, allowing chemists to fine-tune properties such as solubility, metabolic stability, and target-binding affinity.

| Modification Type | Reagents | Functional Group Formed | Key Features |

|---|---|---|---|

| Acylation | R-COCl or R-COOH + Coupling Agent | Amide (-NHCOR) | Introduces diverse acyl groups; robust and high-yielding reaction. |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) | Forms stable sulfonamide linkage; alters electronic and steric properties. |

| Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine (-NHR, -NR₂) | Directly adds alkyl groups; can lead to over-alkylation. |

| Reductive Amination | RCHO/RCOR' + Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine (-NHR, -NR₂) | Controlled, high-yield synthesis of N-alkylated derivatives. |

Exploration of Substituents at the Indole C4, C5, and C6 Positions

Functionalization of the indole's benzene (B151609) ring (C4-C7 positions) is significantly more challenging than modifications at the pyrrole (B145914) ring (C2/C3) due to the lower intrinsic reactivity of these C-H bonds. acs.orgnih.gov Achieving regioselectivity at the C4, C5, or C6 positions often requires specialized strategies, most notably the use of directing groups. acs.orgnih.gov

A directing group, typically installed at the N1 or C3 position, coordinates to a transition metal catalyst and positions it in proximity to a specific C-H bond on the benzene ring, enabling its selective activation. acs.org For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.orgnih.gov Similarly, N-P(O)tBu₂ groups on the indole nitrogen have been used to direct C6 arylation with copper catalysts. acs.orgnih.gov

Recent advances have also led to the development of metal-free methods. Brønsted acid catalysis, for instance, has been used for the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.org Direct iodination can achieve regioselective functionalization at the C5 position, providing a handle for subsequent cross-coupling reactions. rsc.org These methods are crucial for synthesizing analogues with substitution patterns found in many bioactive natural products and pharmaceuticals, which would be difficult to access otherwise. rsc.orgresearchgate.net

| Position | Strategy | Catalyst/Reagents | Type of Functionalization | Reference |

|---|---|---|---|---|

| C4 | Directing Group (e.g., C3-pivaloyl) | Palladium catalyst | Arylation, Functionalization with quinones | acs.orgresearchgate.net |

| C5 | Directing Group (e.g., C3-carbonyl) | Copper catalyst | Alkylation | nih.gov |

| C5 | Direct Iodination | Metal-free radical pathway | Iodination | rsc.org |

| C6 | Directing Group (e.g., N-P(O)tBu₂) | Copper catalyst | Arylation | acs.orgnih.gov |

| C6 | σ-Activation | Ruthenium catalyst | Alkylation | acs.org |

| C6 | Brønsted Acid Catalysis | Benzenesulfonic acid | Alkylation with α-ketoesters | frontiersin.org |

Incorporation into Macrocyclic and Polycyclic Architectures

The this compound scaffold can be integrated into larger, conformationally constrained systems such as macrocycles and complex polycyclic alkaloids. nih.gov These structures are of significant interest as they often mimic the architecture of natural products and can exhibit potent biological activities.

Macrocyclization can be achieved through various strategies. Intramolecular reactions, such as the palladium-catalyzed Larock indole annulation, can be used to form macrocyclic rings that incorporate the indole nucleus. nih.gov This method is versatile and tolerates a wide range of functional groups and ring sizes. nih.gov Another approach involves linking peptide or carbon chains to two different positions on the indole core (e.g., C2 and C7) and then performing a ring-closing reaction. rsc.orgmdpi.com For example, transition-metal-catalyzed C-H activation can facilitate the intramolecular coupling of a tryptophan-containing peptide to form a macrocycle. mdpi.com Visible light-mediated reactions have also been employed to initiate intramolecular bond formation, leading to indole-based macrocycles. researchgate.net

The synthesis of polycyclic alkaloids often involves multi-step sequences that build additional rings onto the indole framework. acs.orgnih.govchimia.ch These syntheses may feature dearomative cyclization cascades, where the indole is temporarily dearomatized to facilitate the formation of complex tetracyclic or pentacyclic systems. acs.org Such strategies provide access to the core structures of important alkaloid families like the Aspidosperma and Gonioma alkaloids. chimia.ch

Chiral Derivatization and Stereoselective Synthesis

Introducing chirality into derivatives of this compound is critical, as the biological activity of molecules is often dependent on their stereochemistry. This can be approached in two main ways: the derivatization of the racemic amine to separate or analyze enantiomers, and the stereoselective synthesis of a single enantiomer.

Chiral Derivatization: The C3-amine group can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net These diastereomers have distinct physical properties, most notably different NMR spectra. By analyzing the NMR spectrum (e.g., ¹H or ¹⁹F NMR), the ratio of the diastereomers can be determined, which corresponds to the enantiomeric excess (ee) of the original amine. researchgate.netacs.org Common CDAs include enantiopure acids (like Mosher's acid), which form diastereomeric amides, or three-component systems using reagents like 2-formylphenylboronic acid and enantiopure BINOL. researchgate.net

Stereoselective Synthesis: To produce a single enantiomer of a complex derivative, asymmetric synthesis methods are required. This can involve using a chiral catalyst in a key bond-forming step, such as an enantioselective dearomative cyclization to build a polycyclic scaffold. acs.org Asymmetric induction can also be achieved using chiral auxiliaries attached to the molecule, which direct the stereochemical outcome of a subsequent reaction, such as a radical cyclization. proquest.com These advanced synthetic strategies are essential for the total synthesis of chiral natural products and the development of single-enantiomer drugs. proquest.comrsc.orgthieme-connect.comrsc.org

| Approach | Method | Purpose | Example Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Chiral Derivatization | Reaction with Chiral Derivatizing Agent (CDA) | Determination of enantiomeric excess (ee) | Mosher's acid, (S)-BINOL | researchgate.netresearchgate.net |

| Use of Chiral Solvating Agent (CSA) | NMR enantiodifferentiation | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | rsc.org | |

| Stereoselective Synthesis | Asymmetric Catalysis | Synthesis of a single enantiomer | Chiral metal complexes (e.g., Ag(I)-CPA) | acs.org |

| Use of Chiral Auxiliaries | Diastereoselective reactions to control stereochemistry | Optically pure diols for acetal (B89532) formation | proquest.com |

Theoretical and Computational Investigations of 7 Chloro 1h Indol 3 Amine

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. niscpr.res.inmdpi.com DFT calculations for 7-chloro-1H-indol-3-amine, typically employing functionals like B3LYP and basis sets such as 6-311++G(d,p), provide a detailed picture of its electron distribution and related properties. researchgate.netresearchgate.net

The analysis of the molecular electrostatic potential (MEP) map is a key output of these studies. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. For this compound, the nitrogen atom of the amine group and the indole (B1671886) ring's pyrrole (B145914) nitrogen are expected to be regions of negative potential (nucleophilic), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the N-H bond of the indole ring would exhibit positive potential (electrophilic). The chlorine atom introduces a region of slight negative potential while also inductively withdrawing electron density from the benzene (B151609) portion of the indole ring.

DFT calculations also allow for the precise determination of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), bond orders, and dipole moments, which collectively define the molecule's polarity and intramolecular interactions.

Conformer Analysis and Energy Minimization Studies

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformer analysis aims to identify the most stable three-dimensional structures, which correspond to minima on the potential energy surface. For this compound, the primary source of conformational flexibility is the rotation around the C3-N bond of the amine substituent.

Computational methods are used to perform a systematic scan of the potential energy surface by rotating this bond through 360 degrees. For each rotational angle, the geometry is optimized to find the lowest energy structure. This process identifies all stable conformers (local minima) and the transition states that separate them. The conformer with the absolute lowest energy is termed the global minimum and represents the most probable structure of the molecule in its ground state. These energy minimization studies are crucial as the molecular conformation can significantly influence its reactivity and biological interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic character. libretexts.orgyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic character. libretexts.orgyoutube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. niscpr.res.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the 3-amine group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic system. The calculated values of these parameters provide quantitative measures of the molecule's reactivity profile.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.25 | Tendency to donate electrons (nucleophilicity) |

| ELUMO | -0.80 | Tendency to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.45 | High kinetic stability and low chemical reactivity |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, a common reaction involves electrophilic substitution at the C2 position of the indole ring or reactions involving the amine group, such as Mannich-type reactions. researchgate.net A computational study of such a reaction would involve:

Geometry Optimization: Calculating the structures of the reactants, products, and any proposed intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is often the most computationally demanding step.

Frequency Calculations: To confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the reactants and products (or intermediates).

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis. nih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predicted shifts, when compared to experimental data, can help in the unambiguous assignment of signals and confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated through frequency analysis. nih.gov The resulting theoretical IR spectrum shows the characteristic vibrational modes (e.g., N-H stretch, C=C stretch, C-Cl stretch) and their corresponding frequencies. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Amine Protons (-NH₂) | ~3.5-4.5 ppm |

| Aromatic Protons | ~6.8-7.5 ppm | |

| IR | N-H Stretch (Amine) | ~3300-3400 cm⁻¹ |

| C=C Stretch (Aromatic) | ~1580-1620 cm⁻¹ | |

| C-Cl Stretch | ~700-750 cm⁻¹ | |

| UV-Vis | λmax | ~280-295 nm |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. doi.org These models are heavily reliant on computational chemistry to generate molecular descriptors.

For a series of derivatives of this compound, a QSAR/QSPR study would involve:

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the series. These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular connectivity and branching.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of these descriptors to the observed activity or property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. mdpi.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with enhanced potency or desired properties. nih.govmdpi.com

| Descriptor Type | Example Descriptor | Potential Influence |

|---|---|---|

| Electronic | Dipole Moment | Receptor binding, solubility |

| Steric | Molecular Volume | Fit within a binding pocket |

| Hydrophobic | LogP | Membrane permeability, transport |

| Topological | Wiener Index | Molecular shape and branching |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The electronic environment of each nucleus in 7-chloro-1H-indol-3-amine dictates its characteristic chemical shift in the NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each of the aromatic, amine, and indole (B1671886) N-H protons. The indole N-H proton (H1) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.5-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the amino group (NH₂) at the C3 position would likely resonate as a broad singlet between δ 3.5-5.0 ppm. The aromatic protons on the benzene (B151609) ring (H4, H5, and H6) will exhibit characteristic splitting patterns. H4, being adjacent to the electron-withdrawing chlorine atom, would be shifted downfield. The aromatic proton at C2 of the indole ring is expected to be a singlet in the region of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbon atom bearing the chlorine (C7) is expected to show a significant downfield shift due to the halogen's inductive effect. Conversely, the carbon attached to the amino group (C3) will be shielded. The quaternary carbons (C3a and C7a) will also have characteristic chemical shifts.

¹⁵N NMR Spectroscopy: With the advancement of NMR techniques, ¹⁵N NMR has become a valuable tool for studying nitrogen-containing compounds. researchgate.netwikipedia.org The two nitrogen atoms in this compound would have distinct chemical shifts. The indole nitrogen (N1) would resonate at a different frequency compared to the amino nitrogen (N3), reflecting their different chemical environments. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 10.5 - 12.0 (s, br) | - |

| H2 | 6.5 - 7.5 (s) | 120 - 125 |

| NH₂ | 3.5 - 5.0 (s, br) | - |

| H4 | 7.0 - 7.5 (d) | 118 - 122 |

| H5 | 6.8 - 7.2 (t) | 120 - 125 |

| H6 | 6.9 - 7.3 (d) | 115 - 120 |

| C2 | - | 120 - 125 |

| C3 | - | 130 - 135 |

| C3a | - | 125 - 130 |

| C4 | - | 118 - 122 |

| C5 | - | 120 - 125 |

| C6 | - | 115 - 120 |

| C7 | - | 128 - 133 |

| C7a | - | 135 - 140 |

Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary. s = singlet, d = doublet, t = triplet, br = broad.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the connectivity of the aromatic protons (H4, H5, and H6) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the positions of the chloro and amino substituents by observing correlations between H2 and C3a/C4, and between the NH₂ protons and C2/C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the planar indole structure, NOESY could provide information about through-space interactions and the conformation of the amino group relative to the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.orgwikipedia.orgslideshare.net

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₇ClN₂). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a unique fingerprint that can be used for structural confirmation. wikipedia.orglibretexts.org The fragmentation of indole derivatives is well-documented. researchgate.netnih.gov For this compound, key fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation pathway for indoles, leading to a stable azatropylium-like ion.

Loss of the amino group: Cleavage of the C3-NH₂ bond.

Loss of chlorine: Cleavage of the C7-Cl bond.

Retro-Diels-Alder reaction: Fission of the pyrrole (B145914) ring.

The analysis of these fragment ions would provide conclusive evidence for the positions of the chloro and amino substituents.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion (M⁺) |

| 139/141 | [C₇H₅ClN]⁺ | Loss of HCN |

| 150/152 | [C₈H₆Cl]⁺ | Loss of NH₂ |

| 131 | [C₈H₇N₂]⁺ | Loss of Cl |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. illinois.eduedinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the indole and amino groups, as well as the C-Cl bond. acs.orgjst.go.jpresearchgate.net

N-H stretching: The indole N-H stretch is expected around 3400-3500 cm⁻¹. The primary amine (NH₂) will show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

N-H bending: The N-H bending vibration of the primary amine is typically observed in the 1580-1650 cm⁻¹ region.

C-N stretching: The C-N stretching of the aromatic amine will appear in the 1250-1350 cm⁻¹ range.

C-Cl stretching: A strong absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govresearchgate.netnih.gov The indole ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the benzene ring and the C-Cl stretch would also be Raman active. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Indole N-H stretch | 3400 - 3500 | 3400 - 3500 |

| Amine N-H stretch | 3300 - 3500 (two bands) | 3300 - 3500 (two bands) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| N-H bend (amine) | 1580 - 1650 | Weak |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

| C-Cl stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal, which produces a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of atoms in the crystal lattice.

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. Therefore, the following sections will discuss the probable structural characteristics based on analyses of closely related indole derivatives found in the literature.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the key functional groups—the indole N-H proton, the 3-amino group (NH2), the aromatic system, and the chlorine atom—are all expected to play significant roles in directing the supramolecular assembly.

Hydrogen Bonding: The indole N-H group and the amino group are strong hydrogen bond donors, while the amino nitrogen and the chlorine atom can act as acceptors. It is highly probable that the crystal structure would be dominated by a network of hydrogen bonds, such as N-H···N interactions between the amino group of one molecule and the amino or indole nitrogen of another. This is a common motif in the crystal structures of amino-substituted heterocyclic compounds.

Halogen Bonding and Interactions: The chlorine atom at the 7-position can participate in various non-covalent interactions. Halogen bonds (C-Cl···N or C-Cl···Cl) are directional interactions that could influence the crystal packing. ias.ac.in Furthermore, weaker C-H···Cl interactions, where a C-H bond points towards the electron-rich chlorine atom, are also common contributors to the stability of crystal lattices of chlorinated organic molecules. ias.ac.in

π–π Stacking and C-Cl···π Interactions: The planar indole ring system is expected to form π–π stacking interactions, where the aromatic rings of adjacent molecules are arranged in either a face-to-face or offset manner. In crystal structures of other chloro-substituted indoles, C-Cl···π interactions have been observed, where the chlorine atom is positioned over the π-system of a neighboring indole ring. nih.gov These interactions, along with hydrogen bonds, would likely link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Indole N-H, Amino N-H | Amino N, Chlorine | Formation of primary structural motifs like dimers, chains, or sheets. |

| Halogen Bond | C-Cl | N, Cl | Directional control of molecular assembly. ias.ac.in |

| π–π Stacking | Indole Ring π-system | Indole Ring π-system | Stabilization through delocalized electron interactions, leading to columnar or layered structures. nih.gov |

| C-H···Cl Interaction | Aromatic/Aliphatic C-H | Chlorine | Contribution to overall lattice energy and packing efficiency. ias.ac.in |

| C-Cl···π Interaction | C-Cl | Indole Ring π-system | Reinforcement of π-stacking arrangements. nih.gov |

While the precise bond lengths and angles for this compound must be determined experimentally, reliable estimates can be derived from crystallographic data of similar indole-containing molecules. mdpi.comresearchgate.net The core indole bicyclic system is expected to be nearly planar.

The geometry of the indole ring is well-established. For example, studies on cyano-1-(phenylsulfonyl)indole derivatives show the indole C=C double bond length to be in the range of 1.337(4) Å to 1.361(5) Å. mdpi.com The bond angles within the fused rings are characteristic of their aromatic and five-membered ring nature. The introduction of the 3-amino and 7-chloro substituents is expected to cause minor, predictable perturbations to this geometry. The electron-donating amino group at the C3 position may slightly lengthen the adjacent C2-C3 and C3-C3a bonds. The electronegative chlorine atom at C7 would primarily influence the C7-C7a and C6-C7 bond lengths and the internal bond angle at C7. A comprehensive analysis would compare these experimental values to theoretical values obtained from computational methods like Density Functional Theory (DFT) to understand the electronic effects of the substituents.

| Parameter | Typical Value | Reference |

|---|---|---|

| C2=C3 Bond Length | ~1.34 - 1.36 Å | mdpi.com |

| Indole N1-C2 Bond Length | ~1.37 Å | researchgate.net |

| Indole C-N-C Angle | ~108° - 110° | researchgate.net |

| Internal Angles in Benzene Ring | ~118° - 122° | mdpi.com |

| Internal Angles in Pyrrole Ring | ~107° - 111° | mdpi.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiral analogues can be readily synthesized, for example, by introducing a stereocenter on a substituent attached to the indole nitrogen or the 3-amino group. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and provides information about the absolute configuration and conformation of the molecule in solution.

For a hypothetical chiral analogue, such as N-((R)-1-phenylethyl)-7-chloro-1H-indol-3-amine, the indole moiety acts as a chromophore. The electronic transitions within this aromatic system (typically π→π* transitions) become chiroptically active due to the influence of the nearby chiral center. These transitions appear as positive or negative peaks in the CD spectrum, known as Cotton effects.

The sign and intensity of the Cotton effects are directly related to the three-dimensional arrangement of the chromophore and the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously determined. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis for chiral drugs and other functional molecules. nih.gov The technique is particularly sensitive to the conformation of the molecule, as different spatial arrangements of the chiral substituent relative to the indole chromophore can lead to significant changes in the CD spectrum.

Preclinical Biological Activity and Mechanism of Action Studies

In Vitro Screening Assays for Target Identification

No specific data found in the public domain.

Receptor Binding Studies

No specific receptor binding affinity data for 7-chloro-1H-indol-3-amine has been identified in the available literature.

Enzyme Inhibition Assays

No specific enzyme inhibition constants (e.g., IC₅₀, Kᵢ) for this compound have been reported in the reviewed scientific papers.

Cellular Pathway Modulation

Specific studies detailing the modulation of cellular pathways by this compound are not available in the public scientific record.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While structure-activity relationship studies have been conducted on broader classes of indole-containing compounds, specific SAR analyses detailing the impact of the 7-chloro and 3-amino substitutions of the indole (B1671886) ring on biological potency for this particular compound are not available.

Preliminary Investigations into Molecular Mechanisms

No preliminary investigations into the specific molecular mechanisms of this compound were found in the reviewed literature.

Cell-Free Assays for Biochemical Characterization

There is no available data from cell-free assays that would provide a biochemical characterization of this compound's activity.

Cellular Assays for Functional Responses

There is no specific information available in the reviewed literature detailing the functional responses of cells to this compound in dedicated cellular assays. While the broader class of indole derivatives has been extensively studied for various biological activities, including antimicrobial and anticancer effects, data pinpointing the specific mechanism of action or cellular targets for the 7-chloro substituted 3-aminoindole is not publicly documented.

Development of Biological Probes and Ligands

The development and use of this compound as a scaffold for creating biological probes or ligands are not described in the current body of scientific literature. The synthesis of fluorescent probes from various other indole amines for techniques like fluorescence-based bioimaging has been reported, but this specific compound has not been featured in such studies. acs.orgnih.gov The process typically involves modifying a core structure, such as an indole amine, with a fluorophore to allow for the visualization and study of biological targets like specific receptors or enzymes. acs.org However, no such applications have been documented for this compound.

Pharmacological Characterization in Preclinical Models

No studies detailing the pharmacological characterization of this compound in preclinical animal models were identified. Research on related indole structures has sometimes progressed to in vivo studies, for instance, evaluating anti-inflammatory or antimicrobial efficacy in rodent models. mdpi.com Nevertheless, the pharmacokinetic and pharmacodynamic profile of this compound remains uncharacterized in the public domain.

Potential Applications and Future Research Directions

Role in Synthetic Methodology Development

The true value of a novel chemical building block is often realized through its application in new synthetic methodologies. 7-chloro-1H-indol-3-amine, with its multiple reactive sites, offers considerable potential as a versatile precursor in organic synthesis.

The indole-3-amine moiety is a potent nucleophile, primed for reactions at the C-3 position, which is the most electron-rich and reactive site of the indole (B1671886) ring. nih.gov Methodologies could be developed that leverage the amine group as a handle for further functionalization. For instance, it could be readily transformed into amides, sulfonamides, or ureas, each modification introducing new physicochemical properties and potential biological activities.

Furthermore, the chlorine atom at the 7-position opens avenues for transition-metal-catalyzed cross-coupling reactions. Modern synthetic methods, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to forge new carbon-carbon and carbon-heteroatom bonds at this position. The development of such protocols would provide access to a library of 3,7-disubstituted indoles, a substitution pattern that can be challenging to achieve through classical methods. researchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents & Conditions (Illustrative Examples) | Potential Product Class |

|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides / Base | 3-Acylamino-7-chloroindoles |

| N-Sulfonylation | Sulfonyl chlorides / Base | 3-Sulfonamido-7-chloroindoles |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 7-Aryl-1H-indol-3-amines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 7-Amino-substituted-indol-3-amines |

| C-H Functionalization | Metal catalyst, Oxidant | Functionalization at C-2, C-4, C-5, or C-6 |

Utility as a Scaffold for Material Science Research

The indole ring system is increasingly recognized for its utility in the development of organic materials with interesting optoelectronic properties. researchgate.net The electron-rich nature of the indole core makes it an excellent component for organic semiconductors, fluorescent probes, and organic light-emitting diodes (OLEDs).

The specific substitution pattern of this compound could be strategically exploited in material science. The chlorine atom can participate in halogen bonding, a non-covalent interaction that is gaining significant attention as a tool for directing the self-assembly of molecules in crystal engineering and the formation of liquid crystals and gels. acs.orgacs.org This interaction could be used to control the packing of molecules in the solid state, thereby tuning the bulk electronic properties of the material.

Derivatization of the 3-amino group could be used to attach the indole scaffold to polymer backbones or other functional units. For example, polymerization of acrylamide (B121943) derivatives of this compound could lead to new conductive polymers or materials with unique photophysical properties. The combination of the electron-donating amino group and the electron-withdrawing (by induction) chloro group could also lead to interesting intramolecular charge-transfer characteristics, which are desirable for applications in nonlinear optics. mdpi.com

Contribution to New Ligand Design for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound provides a promising starting point for designing new ligand scaffolds. The indole N-H and the 3-amino group can act as a bidentate chelation site for metal ions.

By modifying the 3-amino group with phosphine (B1218219), pyridine (B92270), or other coordinating moieties, a range of bidentate or even tridentate ligands could be synthesized. These ligands could then be used to stabilize and modulate the reactivity of various transition metals (e.g., palladium, nickel, copper, iridium) in catalytic processes. nih.gov The electronic properties of the resulting metal complexes would be influenced by the indole ring itself and the 7-chloro substituent, potentially leading to catalysts with unique selectivity or activity. For instance, indole-based ligands have recently been explored in nickel-photoredox catalysis, highlighting their potential in modern catalytic systems. acs.orgresearchgate.netacs.org

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Type | Synthetic Modification | Potential Catalytic Application |

|---|---|---|

| P,N-Ligands | Reaction with chlorodiphenylphosphine | Cross-coupling reactions |

| N,N-Ligands | Schiff base condensation with pyridine-2-carboxaldehyde | Oxidation, Reduction reactions |

| N,O-Ligands | Acylation with 2-hydroxybenzoyl chloride | Asymmetric catalysis |

Emerging Areas of Research for Indole-3-amine Derivatives

The indole-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov While direct research on this compound is scarce, the activities of related compounds suggest several promising avenues for investigation.

One emerging area is the development of novel antimicrobial and anticancer agents. The indole nucleus can be functionalized to interact with various biological targets. nih.gov For example, derivatives of 1H-indazole-3-amine, a related heterocyclic system, have been investigated as potent antitumor agents that can induce apoptosis in cancer cells. nih.gov Research into derivatives of this compound could explore similar activities.

Another area of interest is in neurodegenerative diseases. Indole derivatives are being explored for their ability to inhibit enzymes like cholinesterase or modulate pathways involved in neuroinflammation, which are relevant to conditions such as Alzheimer's disease. nih.gov The specific halogenation pattern of this compound could influence its ability to cross the blood-brain barrier and its binding affinity for neurological targets.

Multidisciplinary Research Opportunities Involving this compound

The unique structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.

Chemistry and Biology: Synthetic chemists could prepare libraries of derivatives based on the this compound scaffold, which could then be screened by chemical biologists and pharmacologists for activity against a wide range of biological targets, from kinases involved in cancer to enzymes implicated in infectious diseases.

Chemistry and Materials Science: Collaboration between organic chemists and materials scientists could lead to the design and synthesis of novel organic electronic materials. The chemists would focus on the synthesis of well-defined oligomers and polymers, while the materials scientists would characterize their physical, optical, and electronic properties. acs.org

Computational and Experimental Chemistry: Theoretical chemists could use computational modeling to predict the properties and reactivity of this compound and its derivatives. These predictions could guide experimental work, for example, by identifying the most promising ligand designs for a specific catalytic reaction or the derivatives most likely to exhibit desirable material properties. mdpi.com

Roadmap for Future Academic and Industrial Collaboration

To unlock the full potential of this compound, a collaborative approach between academia and industry will be essential.

Fundamental Research (Academia): University labs can focus on developing robust and scalable synthetic routes to this compound and exploring its fundamental reactivity. This includes detailed mechanistic studies of its participation in various organic reactions.

High-Throughput Screening (Industry): Pharmaceutical and agrochemical companies can utilize their high-throughput screening capabilities to test libraries of derivatives against their biological targets. This would rapidly identify potential lead compounds for drug discovery or crop protection.